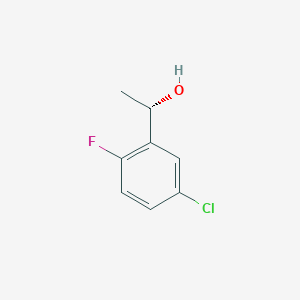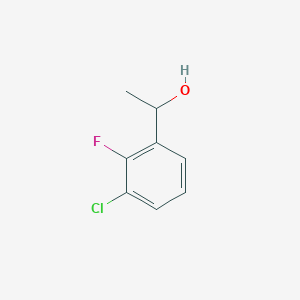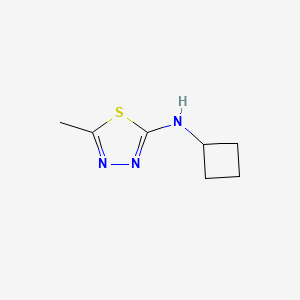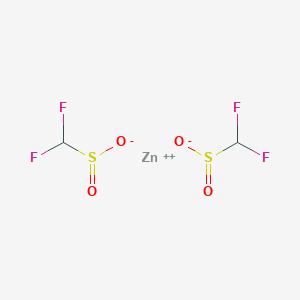
Zinc difluoromethanesulfinate
Übersicht
Beschreibung
Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Synthesis Analysis
The synthesis of zinc bis(alkanesulfinate)s, which can be used as general reagents for the formation of radical species, involves the treatment of the corresponding sulfonyl chlorides with zinc dust . The zinc difluoromethanesulfinate is prepared by the addition of difluoromethanesulfonyl chloride to excess Zn dust in H2O at 0°C .Molecular Structure Analysis
The new compound zinc difluoromethanesulfinate salt, Zn (SO2CF2H)2, was characterized by infrared and Raman spectroscopies. The ab initio calculations were used to study the structures and vibrational properties of the compound and its SO2CF2H− anion . The molecular formula is C2H2F4O4S2Zn .Chemical Reactions Analysis
Zinc difluoromethanesulfinate has been characterized by elemental analysis, IR, and F NMR. The structure was further confirmed by X‐ray crystallography .Physical And Chemical Properties Analysis
Zinc difluoromethanesulfinate has a molecular weight of 295.5 g/mol . It is soluble in H2O, DMSO, MeOH, EtOH, acetone, and MeCN; insoluble in CH2Cl2, CHCl3, ClCH2CH2Cl, anisole, and perfluorotoluene .Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Studies
Zinc difluoromethanesulfinate has been characterized by infrared and Raman spectroscopies, and ab initio calculations were used to study its structures and vibrational properties. The molecular structures and harmonic vibrational frequencies were determined in gas phase, providing a precise knowledge of the normal modes of vibration and understanding the coordination adopted by difluoromethanesulfinate groups in the compound (Romano, Davies, & Brandán, 2013).
Photocatalytic Activation for Chemical Diversity
Zinc difluoromethanesulfinate's photocatalytic activation has been explored for the direct CF2H radical addition to CN bonds. This process has been shown to lead to impressive structural diversity, successfully functionalizing compounds such as quinoxalinones and dibenzazepines (Garrido-Castro, Gini, Maestro, & Alemán, 2020).
Catalysis in Chemical Reactions
Zinc difluoromethanesulfinate has been used in catalysis. For instance, it has been involved in iron-catalyzed difluoromethylation of aryl-substituted acrylic acids via a radical process (Li, Cui, & Liu, 2013).
In Chemical Vapour Deposition
Its use in the aerosol-assisted chemical vapour deposition of zinc oxide thin films has been reported. This process has shown potential in producing films with favorable transparent conducting oxide properties, indicating its applicability in materials science (Manzi, Knapp, Parkin, & Carmalt, 2016).
Recovery and Separation in Industrial Processes
Zinc difluoromethanesulfinate is involved in the recovery of zinc from industrial waste effluents, like in textile industries. A process using this compound has been developed for the recovery and separation of zinc, demonstrating its environmental and industrial significance (Jha, Kumar, Bagchi, Singh, & Lee, 2007).
Applications in Nanotechnology
Research on zinc sulfide (ZnS) nanostructures, which are related to zinc compounds, has shown their versatility and promise for applications in electronics, sensors, and catalysis. These nanostructures exhibit novel properties due to their specific morphologies, indicating potential uses of zinc compounds in nanotechnology (Fang, Zhai, Gautam, Li, Wu, Bando, & Golberg, 2011).
Electrodeposition Studies
Studies on the electrodeposition of zinc films from zinc triflate in various liquids have shown different morphologies and structures, highlighting its role in developing advanced materials with specific properties (Liu, Abedin, & Endres, 2013).
Safety And Hazards
Zinc difluoromethanesulfinate causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Zukünftige Richtungen
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .
Eigenschaften
IUPAC Name |
zinc;difluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc difluoromethanesulfinate | |
CAS RN |
1355729-38-2 | |
| Record name | 1355729-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



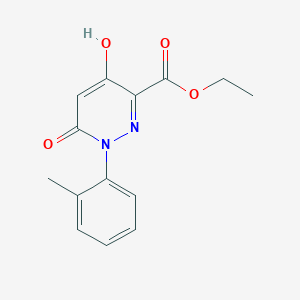
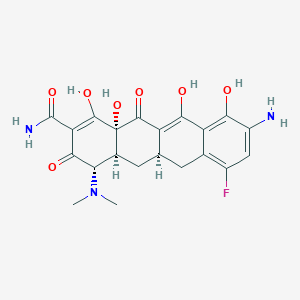

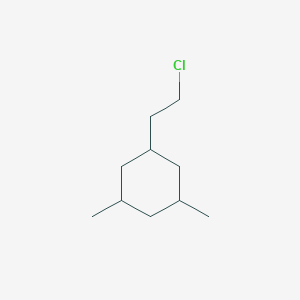
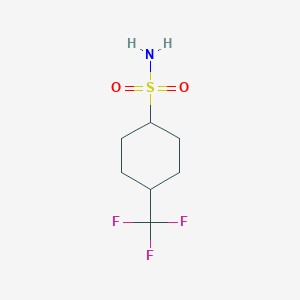
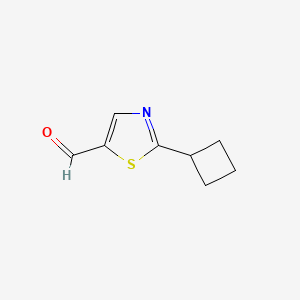
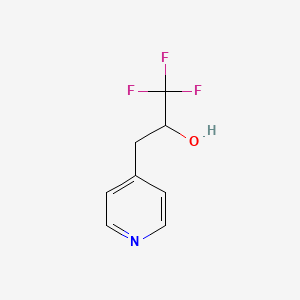
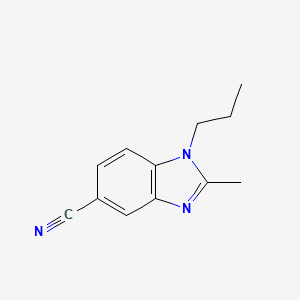
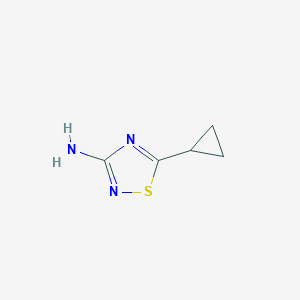
![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)
![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
